
3-Chloropropanoate
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Description
3-Chloropropanoate refers to esters derived from 3-chloropropanoic acid (C₃H₅ClO₂), where the carboxylic acid group is replaced by an alkoxy group. The most studied derivative is ethyl this compound (CAS 623-71-2), with the molecular formula C₅H₉ClO₂ and a molecular weight of 136.58 g/mol . It is a colorless liquid used extensively as a synthetic intermediate in organic chemistry. Key applications include:
- Synthesis of cyclopropanone ethyl hemiacetal via reduction with lithium aluminum hydride (LiAlH₄) .
- Preparation of silicon phthalocyanine complexes, as demonstrated in the synthesis of bis(this compound)phthalocyaninato silicon(IV) .
- Antimicrobial phosphonopeptide derivatives, such as Boc-β-Cl-L-Ala-OH, which are critical in medicinal chemistry .
Structurally, the chlorine atom at the β-position confers electrophilic reactivity, enabling nucleophilic substitution or elimination reactions. Its NMR profile shows aliphatic protons at 3.76 ppm (CH₂Cl) and 2.86 ppm (CH₂COO), with aromatic protons in phthalocyanine derivatives appearing at 7.26–9.71 ppm . Safety data indicate hazards such as skin corrosion (GHS05) and irritation (H314) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloropropanoate esters, and how can their purity be optimized?
this compound esters (e.g., benzyl or tert-butyl derivatives) are typically synthesized via esterification of 3-chloropropanoic acid with alcohols under acidic catalysis. For example, benzyl this compound is prepared by reacting benzyl alcohol with 3-chloropropanoic acid in the presence of sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide) . To optimize purity, researchers should:
- Use anhydrous conditions to minimize hydrolysis.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.
- Confirm purity using 1H-NMR (e.g., characteristic peaks for benzyl protons at δ 7.3–7.5 ppm and the ester carbonyl at ~170 ppm in 13C-NMR) .
Q. How does the position of the chlorine atom in chloropropanoate esters influence their reactivity?
Comparative studies show that chlorine placement (e.g., C2 vs. C3) significantly alters reactivity. For instance:
- C3-substituted esters (e.g., benzyl this compound) exhibit enhanced electrophilicity at the β-carbon, facilitating nucleophilic substitution or elimination reactions.
- C2-substituted analogs (e.g., benzyl 2-chloropropanoate) show reduced reactivity due to steric hindrance near the ester group .
Methodologically, reactivity can be probed via kinetic studies using nucleophiles (e.g., thiols or amines) under controlled pH conditions .
Q. What safety protocols are critical when handling this compound derivatives?
Key safety measures include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (3-chloropropanoic acid is corrosive, H314) .
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Spill management: Neutralize acids with sodium bicarbonate and adsorb liquids with vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the enzyme inhibition mechanisms of this compound esters?
Discrepancies in enzyme inhibition studies (e.g., conflicting IC50 values) may arise from:
- Variability in assay conditions (pH, temperature, or substrate concentrations).
- Impurities in synthesized esters , which can be addressed via rigorous purification (HPLC or recrystallization) .
To reconcile - Replicate assays using standardized protocols (e.g., fixed pH 7.4, 37°C).
- Perform competitive inhibition assays with Lineweaver-Burk plots to confirm binding modes .
Q. What strategies optimize the regioselectivity of this compound derivatives in nucleophilic substitution reactions?
Regioselectivity challenges (e.g., competing attack at C3 vs. adjacent carbons) can be mitigated by:
- Solvent choice: Polar aprotic solvents (e.g., DMF) stabilize transition states for C3 substitution .
- Catalyst design: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .
- Computational modeling: DFT calculations to predict favorable attack sites based on LUMO distributions .
Q. How do steric and electronic effects in this compound esters impact their utility in polymer synthesis?
In material science, these esters act as monomers for functionalized polymers. Key considerations include:
- Steric effects: Bulky substituents (e.g., tert-butyl) reduce polymerization rates but improve thermal stability .
- Electronic effects: Electron-withdrawing chlorine atoms increase monomer reactivity in radical polymerization.
Methodologically, monitor polymerization via GPC (molecular weight distribution) and DSC (glass transition temperatures) .
Q. Data Contradiction and Validation
Q. Why do conflicting reports exist on the hydrolysis rates of this compound esters under acidic vs. basic conditions?
Discrepancies may stem from:
- Substituent effects: Benzyl esters hydrolyze faster under basic conditions due to stabilized tetrahedral intermediates, while tert-butyl esters resist hydrolysis .
- Experimental oversight: Uncontrolled water content or temperature fluctuations.
Validation approach: - Conduct parallel hydrolysis experiments (pH 1–14, 25–60°C) with LC-MS monitoring .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
Effective SAR requires:
- Systematic variation: Synthesize analogs with modified substituents (e.g., aryl vs. alkyl groups).
- Multivariate analysis: Use PCA (principal component analysis) to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity .
Q. Methodological Recommendations
- Synthesis: Prioritize anhydrous conditions and catalytic systems (e.g., DMAP for esterification) .
- Characterization: Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
- Biological assays: Include positive controls (e.g., known enzyme inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence quenching) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-chloropropanoate esters with varying alkyl groups:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl) increase molecular weight and hydrophobicity, influencing solubility and volatility. Tert-butyl esters exhibit steric hindrance, altering reactivity in substitution reactions .
- Synthetic Utility : Ethyl and methyl esters are preferred for small-scale reactions due to their volatility, while butyl derivatives are used in polymer chemistry .
Ethyl this compound
- Reacts with LiAlH₄ to form cyclopropanone ethyl hemiacetal, a precursor to strained cyclopropane rings .
- Participates in nucleophilic acyl substitutions for peptide derivatives, such as Boc-β-Cl-L-Ala-OH, via benzyl ester deprotection .
Methyl this compound
- Used in the synthesis of β-chloropropionate esters for UV stabilizers and plasticizers. Its hazards include flammability (H225) and eye damage (H318) .
Butyl this compound
- Employed as a solvent in coatings and adhesives. Its larger alkyl group reduces electrophilicity compared to ethyl/methyl analogs, slowing reaction kinetics .
Spectroscopic and Analytical Data
- NMR: Ethyl this compound exhibits distinct $^1$H NMR signals for CH₂Cl (3.76 ppm) and CH₂COO (2.86 ppm) . Methyl analogs show upfield shifts due to reduced electron-withdrawing effects.
- Mass Spectrometry : Ethyl derivative (m/z 136.58) fragments into [C₃H₅ClO₂]⁺ (105.5) and [C₂H₅O]⁺ (45) .
- IR : Strong C=O stretches at ~1750 cm⁻¹ and C-Cl stretches at 750–650 cm⁻¹ .
Properties
Molecular Formula |
C3H4ClO2- |
---|---|
Molecular Weight |
107.51 g/mol |
IUPAC Name |
3-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/p-1 |
InChI Key |
QEYMMOKECZBKAC-UHFFFAOYSA-M |
Canonical SMILES |
C(CCl)C(=O)[O-] |
Origin of Product |
United States |
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